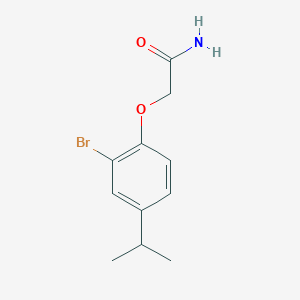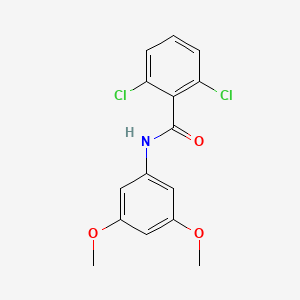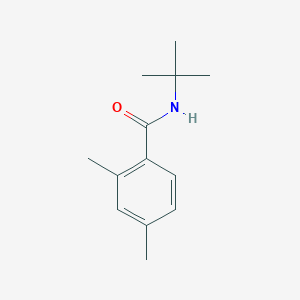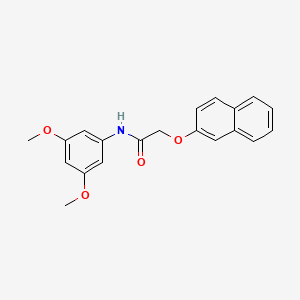
N-benzyl-N-2-pyridinylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-2-pyridinylcyclohexanecarboxamide, commonly known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic benefits. This peptide is a derivative of body protection compound (BPC), which is a naturally occurring peptide found in the gastric juices of humans and animals. BPC-157 has been shown to have various biological effects, including promoting healing, reducing inflammation, and protecting against oxidative stress.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 is not fully understood. However, it is believed to work by interacting with various signaling pathways in the body. This compound-157 has been shown to promote the formation of new blood vessels, which is essential for tissue healing. It also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound-157 has been shown to protect against oxidative stress by increasing the production of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound-157 has been shown to have various biochemical and physiological effects. It has been shown to promote the healing of bone, muscle, tendon, and skin tissue. It also has anti-inflammatory effects and can protect against oxidative stress. This compound-157 has been shown to increase the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are essential for tissue healing. Additionally, this compound-157 has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 in lab experiments is its ability to promote tissue healing. This makes it a useful tool for studying the mechanisms of tissue repair and regeneration. Additionally, this compound-157 has anti-inflammatory and antioxidant effects, which can be useful for studying the effects of inflammation and oxidative stress on various tissues. However, one limitation of using this compound-157 in lab experiments is its potential for toxicity. While this compound-157 has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157. One area of research is the development of new therapeutic applications for this compound-157. For example, it may be useful for the treatment of conditions such as osteoporosis, muscle injuries, and skin wounds. Another area of research is the study of the mechanisms of action of this compound-157. This may lead to the development of new drugs that target similar signaling pathways. Additionally, more research is needed to fully understand the long-term effects of this compound-157 on human health. This will be important for the development of safe and effective therapies.
Synthesemethoden
N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 is synthesized by the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are added in a specific order, which is determined by the desired sequence of the peptide. After the peptide chain is complete, it is cleaved from the solid support and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been studied extensively for its potential therapeutic benefits. It has been shown to promote healing in various tissues, including bone, muscle, tendon, and skin. This compound-157 has also been shown to reduce inflammation and protect against oxidative stress. These effects make it a promising candidate for the treatment of various conditions, such as osteoporosis, muscle injuries, and skin wounds.
Eigenschaften
IUPAC Name |
N-benzyl-N-pyridin-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLLEFRJPIDQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)


![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)





![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)